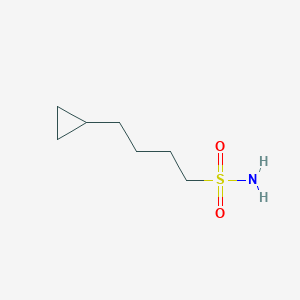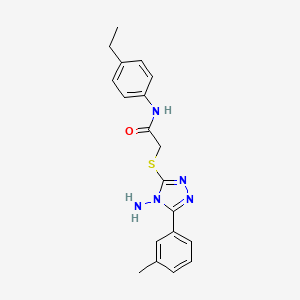
N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, such as “N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide”, has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The molecular structure of “N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” consists of a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized and tested for various biological activities . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
“N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” has a molecular weight of 298.36. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Anticancer Applications
Research has demonstrated the synthesis of related compounds with potential anticancer properties. For example, derivatives of thiazole and isoxazole have been studied for their selective cytotoxicity against cancer cell lines. One study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, showing significant selectivity and apoptosis induction in lung adenocarcinoma cells compared to cisplatin, a standard chemotherapy drug (A. Evren et al., 2019).
Antimicrobial Activity
Isoxazole-substituted compounds have been evaluated for their antimicrobial efficacy. A particular study synthesized N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides and screened them against bacterial and fungal strains, finding some compounds exhibited good activity (Srinivas Marri et al., 2018).
Antioxidant Activity
The synthesis and characterization of novel coordination complexes incorporating pyrazole-acetamide derivatives have shown significant antioxidant activity. This illustrates the potential of such compounds in oxidative stress-related applications (K. Chkirate et al., 2019).
Optoelectronic Properties
Thiazole-based polythiophenes, including compounds similar to the query, have been investigated for their optoelectronic properties. These compounds exhibit potential for applications in electronic devices due to their optical band gaps and switching times (Pinar Camurlu et al., 2015).
Chemical Oxidation Studies
Studies on the chemical oxidation of similar compounds can provide insights into their stability and reactivity, which is crucial for designing drugs with desired pharmacokinetic properties. One study focused on the oxidation pathways of an anticonvulsant, revealing potential metabolites and degradation products (S. Adolphe-Pierre et al., 1998).
Safety and Hazards
“N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide” is not intended for human or veterinary use. It is for research use only, indicating that it may pose safety and health hazards if not handled properly.
Future Directions
Isoxazole, constituting an important family of five-membered heterocycles, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(10-14-7-4-8-21-14)17-11-13-9-15(20-18-13)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQZCSFUZRPKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2782866.png)



![ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate](/img/structure/B2782872.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2782873.png)


![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)